4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride

描述

Structural Characterization

Molecular Geometry and Crystallographic Analysis

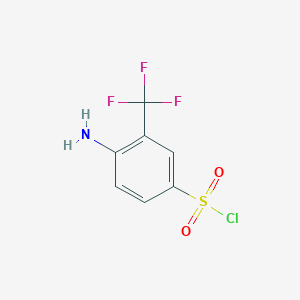

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride features a planar aromatic benzene ring substituted with an amino group (-NH₂), a trifluoromethyl (-CF₃) group, and a sulfonyl chloride (-SO₂Cl) group. The sulfonyl chloride moiety is positioned at the para site relative to the amino group, while the trifluoromethyl group occupies the meta position.

Key geometric considerations :

- The sulfonyl chloride group adopts a tetrahedral geometry due to the sp³ hybridization of the sulfur atom.

- The -NH₂ group participates in intramolecular hydrogen bonding with the sulfonyl oxygen atoms, stabilizing the molecular conformation.

- Crystallographic data for this compound are not explicitly reported in the literature, but analogous sulfonyl chlorides (e.g., 3,5-bis(trifluoromethyl)benzenesulfonyl chloride) exhibit orthorhombic or monoclinic crystal systems with intermolecular interactions dominated by van der Waals forces.

Table 1: Molecular Geometry Parameters (Inferred from Structural Analogues)

| Parameter | Value (Approximate) | Source of Analogy |

|---|---|---|

| S-O bond length (Å) | 1.43–1.47 | Sulfonyl chlorides |

| S-Cl bond length (Å) | 1.98–2.02 | Sulfonyl chlorides |

| C-F bond length (Å) | 1.33–1.35 | Trifluoromethyl groups |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Amino group : Broad singlet at δ 5.0–5.5 ppm (exchange with D₂O).

- Aromatic protons :

¹³C NMR :

- Sulfonyl carbon : δ 145–150 ppm (quaternary carbon adjacent to S).

- Trifluoromethyl carbon : δ 120–125 ppm (CF₃ group).

- Amino-bearing carbon : δ 110–115 ppm.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| S=O (asymmetric) | 1360–1380 | Strong absorption |

| S=O (symmetric) | 1150–1180 | Strong absorption |

| N-H (amine) | 3300–3500 | Broad, strong stretch |

| C-F (CF₃) | 1100–1300 | Medium to strong absorption |

Mass Spectrometry

Electronic Effects of Trifluoromethyl and Sulfonyl Chloride Groups

The electronic environment of the molecule is dominated by two strongly electron-withdrawing groups:

- Trifluoromethyl (-CF₃) :

- Sulfonyl Chloride (-SO₂Cl) :

Synergistic effects :

Comparative Analysis with Structural Isomers

Table 2: Comparative Properties of Isomeric Sulfonyl Chlorides

Reactivity Trends :

- Amino group : In the para position to -SO₂Cl, the amino group’s basicity is diminished due to electron withdrawal, making it less nucleophilic compared to isomers where -SO₂Cl is meta or ortho.

- Sulfonyl chloride : In the para position to -NH₂, -SO₂Cl exhibits higher electrophilic reactivity due to reduced steric and electronic interference.

属性

IUPAC Name |

4-amino-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDPPTXFFOYYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration

- Starting Material: Chlorobenzotrifluoride.

- Reagents: Mixed acid nitrating agent (concentrated nitric acid and sulfuric acid).

- Conditions: Low temperature, typically 0–40 °C (preferably 30–40 °C).

- Outcome: Formation of 2-chloro-5-nitro-trifluoromethylbenzene.

This step is crucial for selective nitration at the desired position on the aromatic ring, avoiding over-nitration or side reactions.

Reduction of Nitro Group to Amino Group

Two main reduction methods are reported:

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic reduction | Iron powder and ammonium chloride in ethanol/water, 60–70 °C | ~55 | Simple, cost-effective, moderate yield |

| Catalytic hydrogenation | Nickel catalyst in methanol, 6 MPa H₂ pressure, 85 °C | ~54 | Cleaner reaction, requires autoclave |

The reduction converts 2-chloro-5-nitro-trifluoromethylbenzene to 4-chloro-3-(trifluoromethyl)aniline (4-amino derivative) with moderate yields around 54–55%.

Diazotization

- Reagents: Sodium nitrite and concentrated hydrochloric acid.

- Solvent: Polar protic solvents such as water or glacial acetic acid.

- Temperature: Low temperature, typically -5 to 5 °C.

- Process: Formation of diazonium salt intermediate from the amino compound.

This step must be carefully controlled to maintain the stability of the diazonium salt and avoid decomposition.

Sulfonylation (Sulfonyl Chloride Formation)

- Reagents: Sulfur dioxide gas and cuprous chloride.

- Solvent: Protonic solvents, often a mixture of water and acetic acid.

- Temperature: Mild, around 25–30 °C.

- Outcome: Formation of 4-amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride crude product.

The reaction proceeds via the Sandmeyer-type sulfonylation of the diazonium salt, producing the sulfonyl chloride functionality.

Purification

- Techniques: Distillation followed by recrystallization.

- Solvents for recrystallization: Ethyl acetate and normal hexane.

- Purity Achieved: >98% purity of final this compound.

Purification ensures removal of impurities, unreacted starting materials, and by-products, yielding a fine chemical suitable for further applications.

| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ mixture | None specified | 0–40 (prefer 30–40) | Not specified | Selective nitration |

| Reduction | Fe powder / NH₄Cl or Ni catalyst + H₂ | Ethanol/water or methanol | 60–70 or 85 | 54–55 | Catalytic hydrogenation or chemical reduction |

| Diazotization | NaNO₂ + HCl | Water / Acetic acid | -5 to 5 | Quantitative | Formation of diazonium salt |

| Sulfonylation | SO₂ gas + CuCl | Water + Acetic acid | 25–30 | Not specified | Sandmeyer-type sulfonylation |

| Purification | Distillation + recrystallization | Ethyl acetate / hexane | Ambient | Purity >98% | Final product refinement |

- The method described in Chinese patent CN102336689A emphasizes improved yield, reduced environmental hazard, and enhanced product quality by carefully controlling reaction temperatures and reagent stoichiometry.

- Catalytic hydrogenation offers a cleaner alternative to iron powder reduction but requires specialized equipment.

- The diazotization and sulfonylation steps are sensitive to temperature and solvent polarity, impacting the stability of intermediates and final yield.

- Purification by recrystallization in ethyl acetate/hexane is effective in achieving high purity suitable for fine chemical applications.

- Alternative sulfonyl chloride synthesis routes, such as chlorosulfonation of nitro-substituted trifluoromethylbenzenes, exist but often involve harsher conditions and lower selectivity.

The preparation of this compound is best achieved through a multi-step process involving nitration, reduction, diazotization, and sulfonylation starting from chlorobenzotrifluoride. The process benefits from controlled low-temperature reactions, choice of reducing agent, and careful purification to maximize yield and product quality. The described methods are supported by patent literature and research publications, providing a robust framework for industrial and laboratory synthesis of this valuable intermediate.

化学反应分析

Types of Reactions

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄).

Nucleophilic Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.

Major Products

Sulfonamides: Formed from nucleophilic substitution reactions with amines.

Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions with halogens.

科学研究应用

Organic Synthesis

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride serves as a critical reagent in the synthesis of various sulfonamide derivatives. Its electrophilic nature allows it to react with nucleophiles, facilitating the formation of sulfonamide bonds.

Key Reactions :

- Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which are essential in drug development.

- Synthesis of Sulfonate Esters : It can also be used to synthesize sulfonate esters, which are valuable in organic reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals. Notably, it has been linked to the development of drugs targeting various biological pathways.

Case Study: Inhibition of Ion Channels

- A synthetic route involving this compound was developed for creating inhibitors of transient receptor potential (TRP) ion channels. These inhibitors have potential applications in treating inflammatory diseases .

Agrochemical Applications

The compound is also relevant in the agrochemical sector. Its derivatives can be employed as herbicides and pesticides due to their biological activity.

Example Applications :

- Synthesis of Agrochemicals : The sulfonyl chloride can be transformed into various agrochemical agents that exhibit enhanced efficacy against pests and weeds.

Data Table: Summary of Applications

| Application Area | Specific Uses | Examples/Details |

|---|---|---|

| Organic Synthesis | Sulfonamide formation | Used to create diverse sulfonamide derivatives |

| Medicinal Chemistry | Drug synthesis | Intermediate for TRP channel inhibitors |

| Agrochemicals | Herbicides and pesticides | Development of biologically active agrochemical agents |

作用机制

The mechanism of action of 4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives .

相似化合物的比较

Substituent Effects on Reactivity and Stability

Key Insights :

- Amino Group Advantage: The -NH₂ group in the target compound enables versatile functionalization (e.g., coupling with amines or carbonyl compounds), unlike -Cl or -OH analogs .

- Electron-Withdrawing Effects: The -CF₃ group stabilizes the sulfonyl chloride, reducing decomposition rates compared to non-fluorinated analogs .

Physical Properties and Solubility

生物活性

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as trifluoromethyl sulfonamide, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H6ClF3N2O2S

- Molecular Weight : 256.65 g/mol

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study demonstrated that derivatives of sulfonamides with trifluoromethyl substitutions showed enhanced antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonyl group is believed to contribute to the increased binding affinity to bacterial enzymes, thereby inhibiting their function .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was found to suppress the expression of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition were reported to be approximately 19.45 μM and 31.4 μM, respectively .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. A series of studies focused on aryl urea derivatives containing trifluoromethyl and sulfonyl groups revealed promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The sulfonamide moiety acts as a competitive inhibitor for enzymes like dihydropteroate synthase, crucial in bacterial folate synthesis.

- Cytokine Modulation : It modulates signaling pathways that lead to reduced expression of inflammatory mediators.

- Apoptotic Pathways : The compound triggers apoptotic mechanisms in cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Trifluoromethyl Sulfonamide | S. aureus | 10 μg/mL |

| Trifluoromethyl Sulfonamide | E. coli | 15 μg/mL |

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using RAW264.7 macrophages treated with lipopolysaccharide (LPS). The results demonstrated that treatment with the compound significantly decreased nitric oxide production.

| Treatment | Nitric Oxide Production (μM) |

|---|---|

| Control | 25 ± 2 |

| LPS Only | 50 ± 5 |

| LPS + Trifluoromethyl Sulfonamide | 20 ± 3 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride, and how can purity be ensured?

- Methodology : The compound is typically synthesized via sulfonation of the parent aromatic amine. A common approach involves reacting 4-amino-3-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions (0–5°C), followed by quenching with thionyl chloride (SOCl₂) to form the sulfonyl chloride derivative . Purification is achieved via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane). Purity (>95%) is validated by HPLC with UV detection at 254 nm and corroborated by melting point analysis .

Q. How should researchers safely handle and store this compound given its reactivity?

- Methodology : Due to its sulfonyl chloride group, the compound is moisture-sensitive and corrosive. Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate before disposal . Stability studies indicate decomposition above 40°C, so avoid prolonged exposure to heat .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and F NMR confirm the trifluoromethyl group (δ ~ -60 ppm for F) and aromatic protons (δ 7.2–8.1 ppm for H).

- IR : Key peaks include S=O stretching (~1370 cm⁻¹) and N–H bending (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 274.0 (calculated for C₇H₅ClF₃NO₂S) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety?

- Methodology : The –CF₃ group activates the sulfonyl chloride toward nucleophilic substitution by stabilizing the transition state through inductive effects. Kinetic studies using varying nucleophiles (e.g., amines, alcohols) show reaction rates 2–3× faster compared to non-fluorinated analogs. DFT calculations (B3LYP/6-31G*) reveal a reduced LUMO energy (-1.8 eV) at the sulfur center, enhancing electrophilicity .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

- Methodology : Discrepancies in yields (e.g., 40–85%) often stem from solvent choice and reaction stoichiometry. Systematic optimization using design of experiments (DoE) reveals that anhydrous DMF with 1.2 equivalents of amine at 60°C maximizes yields. Side reactions (e.g., hydrolysis) are minimized by molecular sieves to scavenge water .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology : Molecular dynamics (MD) simulations (Amber force field) and docking studies (AutoDock Vina) model interactions with enzymes like carbonic anhydrase. The sulfonyl group exhibits strong binding to zinc ions in the active site (ΔG = -9.2 kcal/mol), rationalizing its use as a pharmacophore in inhibitor design .

Q. What are the implications of its hydrolytic stability for long-term storage in aqueous environments?

- Methodology : Hydrolysis kinetics (pH 2–10) monitored by LC-MS show rapid degradation at pH >7 (t₁/₂ = 2 h at pH 9). Stabilization strategies include lyophilization with cryoprotectants (trehalose) or formulation in acetonitrile-water (9:1) at pH 5 .

Methodological Considerations

- Contradiction Analysis : When literature data conflict (e.g., reaction conditions), validate protocols via control experiments and orthogonal characterization (e.g., X-ray crystallography for ambiguous structures) .

- Safety vs. Reactivity : Balance reactivity enhancements (e.g., higher temperatures) with decomposition risks by implementing real-time monitoring (e.g., in situ FTIR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。